molecular formula C12H8FNO3 B6300190 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid CAS No. 1262004-42-1

2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid

Cat. No.: B6300190
CAS No.: 1262004-42-1
M. Wt: 233.19 g/mol
InChI Key: KZDMFLBPBVPJIC-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which is attached to a nicotinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines, including 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid, involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) as a fluorinating agent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar fluorination techniques, with optimization for yield and purity. The compound’s high boiling point (343.75 °C) and melting point (210.7 °C) make it suitable for various demanding applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The hydroxyl group may also play a role in the compound’s activity by forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Fluoro-4-hydroxyphenyl)nicotinic acid include other fluorinated nicotinic acids and phenylpyridines, such as:

  • 2-Fluoro-4-(trifluoromethyl)nicotinic acid
  • 2-Amino-5-(trifluoromethyl)nicotinic acid

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of a fluorine atom and a hydroxyl group on the phenyl ring, which may confer unique chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

2-(3-fluoro-4-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-6-7(3-4-10(9)15)11-8(12(16)17)2-1-5-14-11/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDMFLBPBVPJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695511
Record name 2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-42-1
Record name 2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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